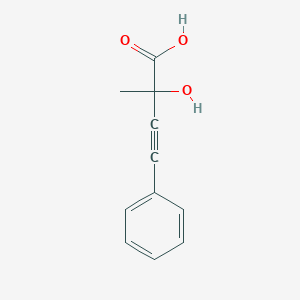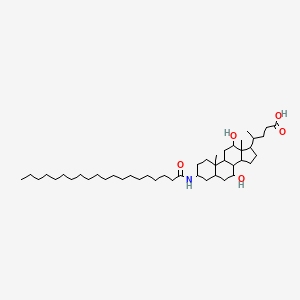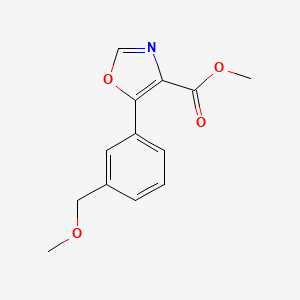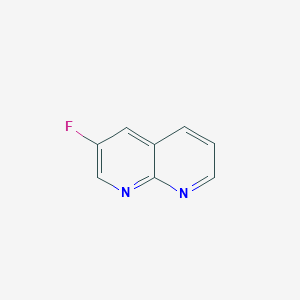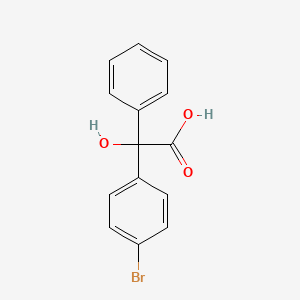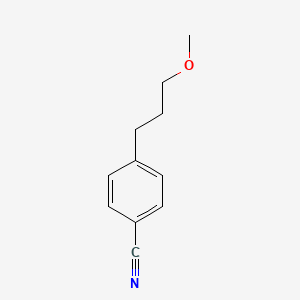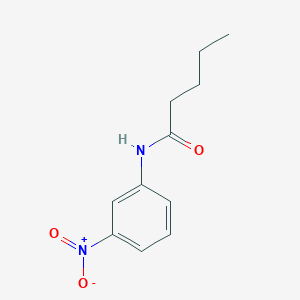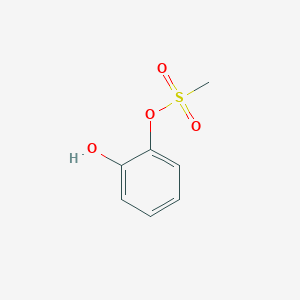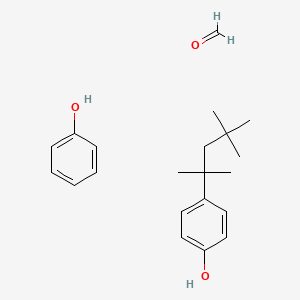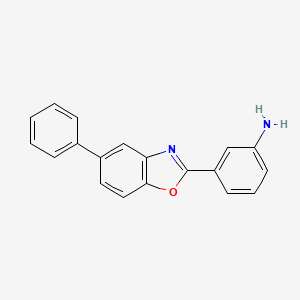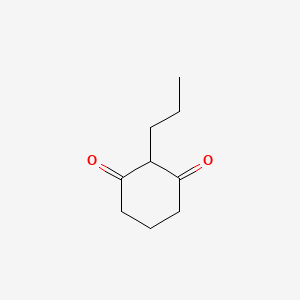
2-Propylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a propyl group at the 2 position
Synthetic Routes and Reaction Conditions:
Hydrogenation of Resorcinol: One common method involves the semi-hydrogenation of resorcinol in the presence of a catalyst such as palladium on carbon.
Michael Addition: Another method involves the Michael addition of malonic ester to mesityl oxide, followed by cyclization of the ester.
Industrial Production Methods: Industrial production often utilizes the hydrogenation method due to its efficiency and high yield. The process involves the use of resorcinol and sodium formate in water, with palladium on carbon as the catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated cyclohexanediones.
科学研究应用
2-Propylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2-Propylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects .
相似化合物的比较
1,3-Cyclohexanedione: A parent compound with similar chemical properties but lacking the propyl group.
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A derivative with two methyl groups at the 5 position, commonly used as a reagent in organic synthesis.
2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group at the 2 position instead of a propyl group.
Uniqueness: 2-Propylcyclohexane-1,3-dione is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-4-7-8(10)5-3-6-9(7)11/h7H,2-6H2,1H3 |
InChI 键 |
UOPWEQCUGZFJIJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


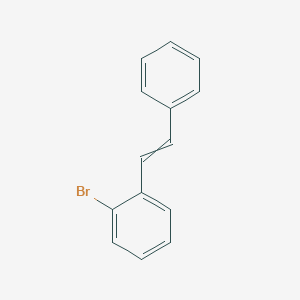
![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)
